

2-bromo-6-(trifluoromethyl)benzoic acid

literature review

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Compound of Interest

Compound Name: 2-bromo-6-(trifluoromethyl)benzoic Acid

Cat. No.: B170154

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An In-depth Technical Guide to **2-Bromo-6-(trifluoromethyl)benzoic Acid**: Synthesis, Reactivity, and Applications

Introduction

2-Bromo-6-(trifluoromethyl)benzoic acid (CAS No. 177420-64-3) is a synthetically versatile substituted aromatic carboxylic acid.^[1] Its unique trifunctional architecture, featuring a carboxylic acid, a sterically hindered ortho-bromine atom, and an ortho-trifluoromethyl group, makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, plausible synthetic routes, key reactions, and applications, with a focus on its utility for researchers in medicinal chemistry, drug discovery, and materials science.

The trifluoromethyl ($-CF_3$) group is of particular importance in modern drug design. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the pharmacokinetic and pharmacodynamic properties of a parent molecule. The strategic placement of both a $-CF_3$ group and a reactive bromine handle on a benzoic acid scaffold provides a powerful platform for generating novel chemical entities with tailored biological activities.

Physicochemical Properties and Safety Data

Properly identifying a compound and understanding its physical properties are foundational to its use in research. While experimental data for **2-bromo-6-(trifluoromethyl)benzoic acid** is not extensively published in peer-reviewed literature, a compilation of data from reliable chemical suppliers provides a working profile.

Table 1: Physicochemical and Identity Data

Property	Value	Source(s)
IUPAC Name	2-bromo-6-(trifluoromethyl)benzoic acid	[1]
CAS Number	177420-64-3	[1]
Molecular Formula	C ₈ H ₄ BrF ₃ O ₂	[1]
Molecular Weight	269.02 g/mol	[1]
Appearance	White to off-white crystalline powder	Supplier Data
Melting Point	110-115 °C or 152-156 °C	[1][2]
Boiling Point	272.4 ± 40.0 °C (Predicted)	[3]
Density	1.773 ± 0.06 g/cm ³ (Predicted)	[3]
SMILES	C1=CC(=C(C(=C1)Br)C(=O)O)C(F)(F)F	[1]

Note on Melting Point: A notable discrepancy exists in the reported melting points from various commercial suppliers. Researchers should verify this property on their specific batch of material.

Safety and Handling

2-Bromo-6-(trifluoromethyl)benzoic acid is classified as an irritant. Standard laboratory precautions should be strictly followed.

- Hazard Classifications (GHS):

- Skin Irritation (Category 2)
- Serious Eye Irritation (Category 2)
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation
- Precautionary Measures:
 - Use only in a well-ventilated area, preferably a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Avoid breathing dust, fumes, or vapors.
 - Wash hands thoroughly after handling.
 - In case of contact with skin or eyes, rinse cautiously with water for several minutes.

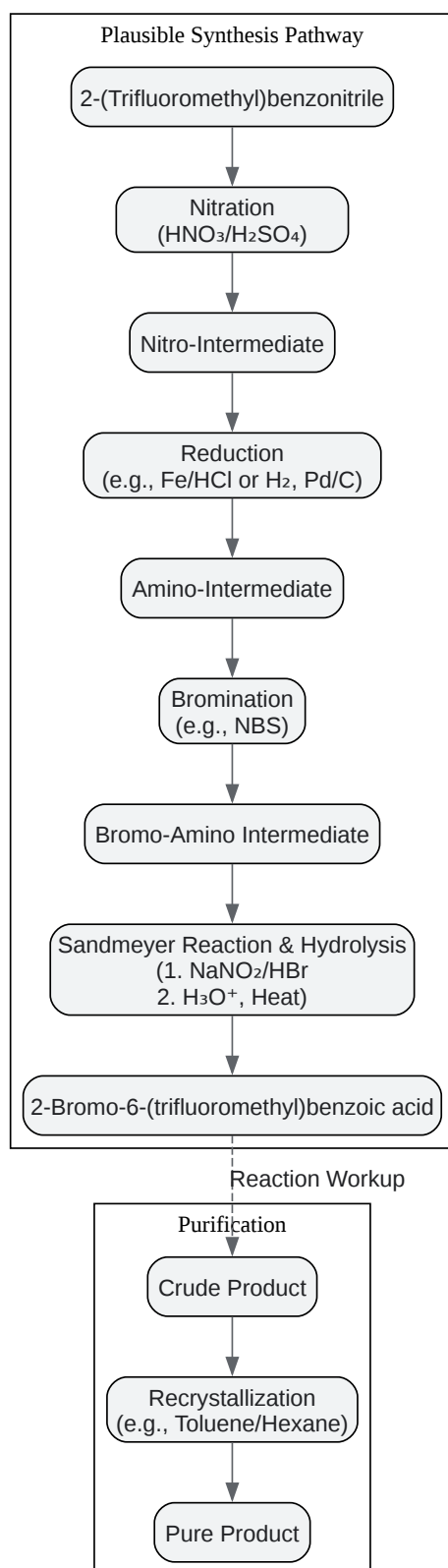
Synthesis and Purification

While a specific peer-reviewed synthesis for **2-bromo-6-(trifluoromethyl)benzoic acid** is not readily available, a plausible and chemically sound multi-step pathway can be proposed based on established methodologies for analogous compounds, such as 2-bromo-6-fluorobenzoic acid.^{[4][5]} A likely starting material is 2-(trifluoromethyl)benzonitrile.

The proposed pathway involves four key transformations:

- Nitration: Electrophilic aromatic substitution to introduce a nitro group.
- Reduction: Conversion of the nitro group to an amine.
- Bromination: Introduction of the bromine atom ortho to the amine.
- Sandmeyer-type Reaction & Hydrolysis: Conversion of the amino group to a bromine and hydrolysis of the nitrile to a carboxylic acid.

Plausible Synthetic Workflow Diagram



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Caption: Plausible multi-step synthesis and purification workflow.

Spectroscopic Analysis

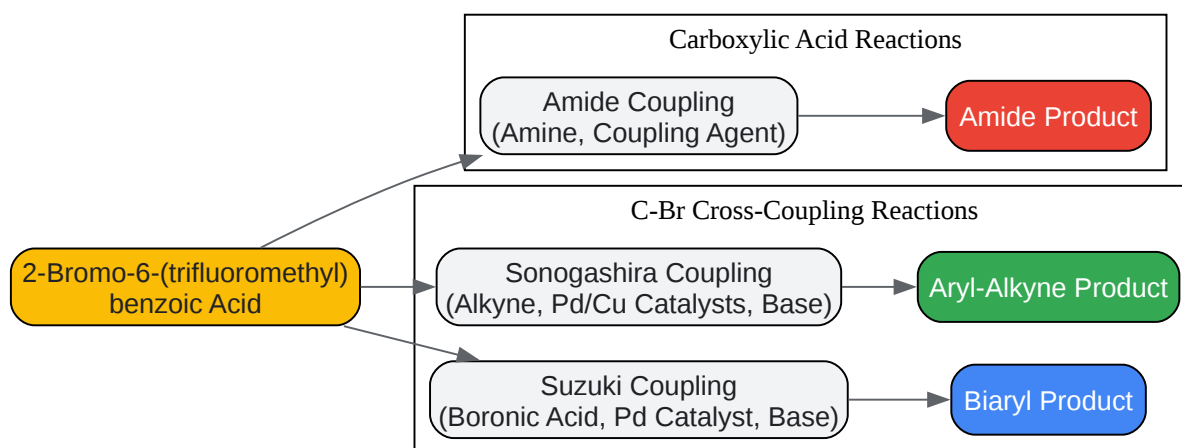
Detailed, citable experimental spectra for **2-bromo-6-(trifluoromethyl)benzoic acid** are not widely published. However, the expected NMR spectral features can be predicted based on its structure. These predictions are crucial for chemists to confirm the identity and purity of the compound after synthesis or purchase.

- ^1H NMR: The spectrum is expected to show three signals in the aromatic region (approx. 7.5-8.0 ppm), corresponding to the three protons on the benzene ring. These protons would form a complex splitting pattern (likely a triplet and two doublets or a doublet of doublets) due to their mutual coupling. The carboxylic acid proton would appear as a very broad singlet far downfield (>10 ppm), which may be exchangeable with D_2O .
- ^{13}C NMR: The spectrum should display 8 distinct signals:
 - One signal for the carboxylic carbon (~ 165 - 170 ppm).
 - Six signals for the aromatic carbons, with the carbons attached to bromine and the CF_3 group showing characteristic shifts and potential coupling.
 - One quartet for the trifluoromethyl carbon (~ 120 - 125 ppm) due to coupling with the three fluorine atoms (^1JCF). The carbons ortho and meta to the CF_3 group may also show smaller quartet splittings (^2JCF and ^3JCF).
- ^{19}F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF_3 group.

Reactivity and Synthetic Applications

The synthetic utility of **2-bromo-6-(trifluoromethyl)benzoic acid** stems from the distinct reactivity of its three functional groups. The carboxylic acid allows for the formation of esters and amides, while the C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.

Key Reaction Pathways Diagram



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Caption: Major reaction pathways for the core molecule.

Amide Coupling (Representative Protocol)

The formation of an amide bond is one of the most common reactions in medicinal chemistry. The steric hindrance from the two ortho substituents in the title compound can make this transformation challenging, often requiring potent coupling agents.

Protocol:

- To a solution of **2-bromo-6-(trifluoromethyl)benzoic acid** (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM) under a nitrogen atmosphere, add a suitable amine (1.1 equiv).
- Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equiv).
- Stir the reaction mixture at room temperature for 4-24 hours.
- Monitor the reaction progress by TLC or LC-MS.

- Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired amide.

Causality: HATU is an effective choice here because it rapidly forms a highly reactive activated ester, which can overcome the steric hindrance imposed by the ortho-bromo and ortho-trifluoromethyl groups, facilitating nucleophilic attack by the amine.

Suzuki-Miyaura Cross-Coupling (Representative Protocol)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the synthesis of complex biaryl structures. The electron-withdrawing nature of the substituents on this substrate can facilitate the initial oxidative addition step, which is often rate-limiting.

Protocol:

- In a reaction vessel, combine **2-bromo-6-(trifluoromethyl)benzoic acid** (1.0 equiv), an appropriate arylboronic acid or boronic ester (1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
- Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos).
- Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
- Thoroughly degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
- Heat the mixture to 80-100 °C and stir under an inert atmosphere for 6-24 hours, monitoring by TLC or LC-MS.

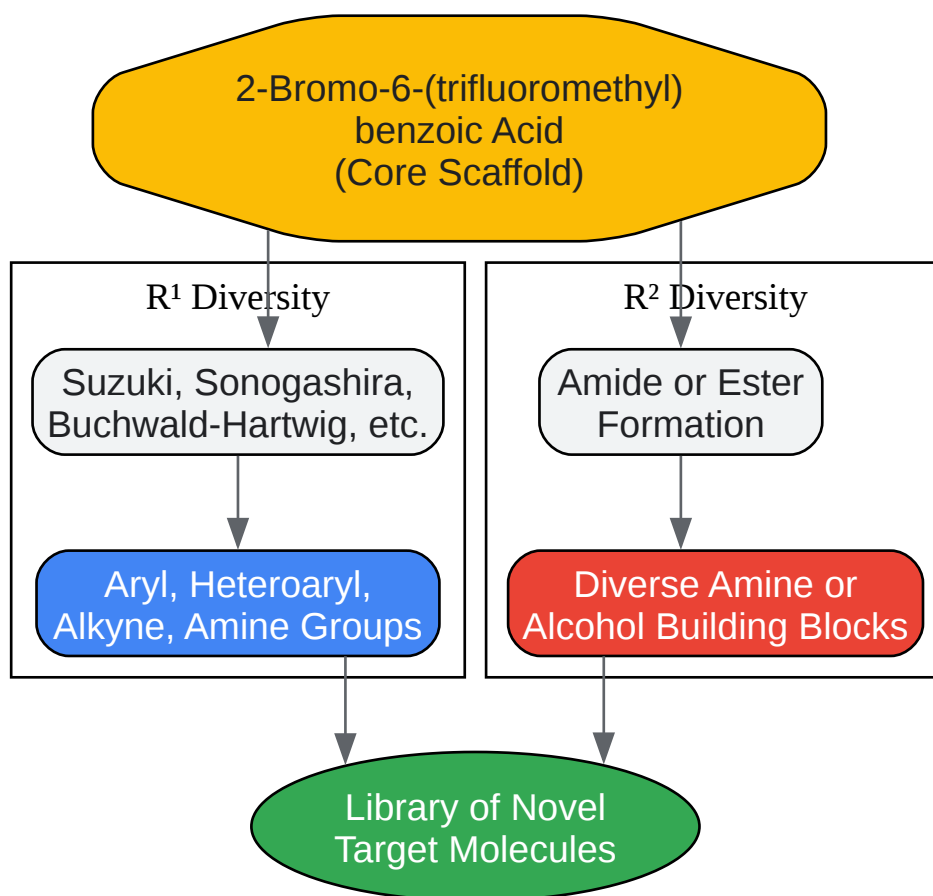
- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate.
- Purify the crude product via column chromatography.

Causality: The use of a bulky, electron-rich phosphine ligand like SPhos is often crucial for coupling sterically hindered aryl bromides. It promotes both the oxidative addition of the C-Br bond to the Pd(0) center and the final reductive elimination step to form the product.

Applications in Research and Development

2-Bromo-6-(trifluoromethyl)benzoic acid serves as a strategic intermediate in the synthesis of high-value compounds. Its derivatives are explored as potential pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and cell permeability, while the biaryl or amide motifs derived from it are common pharmacophores.

Conceptual Application as a Synthetic Scaffold



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Caption: Role as a core scaffold for generating molecular diversity.

Conclusion

2-Bromo-6-(trifluoromethyl)benzoic acid is a potent and versatile chemical building block with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites allow for sequential, controlled functionalization to access a wide array of complex molecular architectures. While the lack of extensive, publicly available experimental data on its synthesis and spectral properties presents a challenge, its structural motifs and the established reactivity of its functional groups ensure its continued relevance. This guide provides a framework for its use, grounded in established chemical principles, to aid researchers in leveraging this valuable compound for the discovery and development of next-generation chemical entities.

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